molecular formula C18H18F2N4O3S B10972828 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B10972828
M. Wt: 408.4 g/mol
InChI Key: BSNKUIPPHSFRLO-UHFFFAOYSA-N
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Description

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a difluoromethyl group, and a pyrimidinylsulfanyl moiety, making it a subject of study in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common approach is the difluorination of 1-trifluoromethyl-1,3-diketones, followed by a series of condensation and cyclization reactions . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Utilizing fluoroform (CHF3) as a reagent for difluoromethylation in continuous flow reactors has been reported to be effective . This method allows for precise control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the difluoromethyl group yields a methyl group.

Scientific Research Applications

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a pyrimidinylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C18H18F2N4O3S

Molecular Weight

408.4 g/mol

IUPAC Name

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C18H18F2N4O3S/c1-11-9-18(26,16(19)20)24(23-11)15(25)10-28-17-21-8-7-14(22-17)12-3-5-13(27-2)6-4-12/h3-8,16,26H,9-10H2,1-2H3

InChI Key

BSNKUIPPHSFRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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